6-Iodo-2-phenylimidazo[1,2-a]pyridine
Overview
Description
6-Iodo-2-phenylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities . The presence of an iodine atom at the 6-position and a phenyl group at the 2-position enhances its chemical reactivity and potential for various applications.
Scientific Research Applications
6-Iodo-2-phenylimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Safety and Hazards
Mechanism of Action
Target of Action
6-Iodo-2-phenylimidazo[1,2-a]pyridine is a compound that has been studied as a blue-emitting material . The primary targets of this compound are the chromophores to which it is linked . These chromophores play a crucial role in determining the optical and electrochemical properties of the compound .
Mode of Action
The compound interacts with its targets through intramolecular charge transfer from the donor to the imidazopyridine acceptor in the excited state . This interaction results in a shift in absorption and emission, with C2 substituted dyes exhibiting red-shifted absorption and emission compared to their positional analogues containing donors in the C6-position of imidazopyridine .
Biochemical Pathways
The compound’s ability to affect the optical properties of chromophores suggests it may influence pathways related to light absorption and emission .
Pharmacokinetics
A related compound, 18f-labeled 6-iodo-2-(4’-n,n-dimethylamino)phenylimidazo[1,2-a]pyridine, has been studied for its potential as a radioligand for beta-amyloid in alzheimer’s disease . This compound showed high uptake in the brain after intravenous injection, suggesting good bioavailability .
Result of Action
The primary result of the action of this compound is the emission of blue light . This makes it a promising candidate for use in optoelectronic applications, particularly in full-colour flat panel displays .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the compound exhibits positive solvatochromism, suggesting that its optical properties can be influenced by the polarity of the solvent .
Biochemical Analysis
Biochemical Properties
6-Iodo-2-phenylimidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2, which are involved in the metabolic activation of the compound . These enzymes catalyze the N-oxidation of this compound, leading to the formation of reactive metabolites that can further interact with DNA and proteins, potentially causing genotoxic effects . Additionally, the compound has been shown to inhibit certain kinases, affecting cell signaling pathways and cellular responses .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate the JAK/STAT and MAPK pathways, leading to changes in gene expression related to inflammation, diabetes, and cancer . In cancer cells, this compound has been reported to induce apoptosis and inhibit cell proliferation by targeting specific signaling molecules and transcription factors . Moreover, the compound affects cellular metabolism by altering the activity of metabolic enzymes and influencing the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, the compound binds to cytochrome P450 enzymes, leading to its metabolic activation and the formation of reactive intermediates . These intermediates can form covalent bonds with DNA and proteins, resulting in genotoxicity and potential mutagenic effects . Additionally, this compound can inhibit the activity of specific kinases, such as cyclin-dependent kinases (CDKs), thereby affecting cell cycle progression and inducing cell cycle arrest . The compound also modulates gene expression by interacting with transcription factors and influencing epigenetic modifications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound can lead to acute cellular responses, such as changes in gene expression and metabolic activity . Long-term exposure, on the other hand, may result in more pronounced effects, including sustained alterations in cell signaling pathways and potential cytotoxicity .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to determine its dosage-dependent responses. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activity . At higher doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . The compound’s therapeutic window and threshold effects have been identified, providing valuable information for its potential use in drug development.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The compound undergoes N-oxidation by CYP1A1 and CYP1A2, leading to the formation of reactive metabolites . These metabolites can be further processed by phase II enzymes, such as sulfotransferases and glucuronosyltransferases, resulting in the formation of conjugated metabolites that are more easily excreted from the body . The metabolic pathways of this compound play a crucial role in determining its bioavailability, toxicity, and overall pharmacokinetic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. The compound has been shown to interact with ATP-binding cassette (ABC) transporters, which play a role in its efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . The compound’s localization within specific tissues and organs is determined by its physicochemical properties and interactions with cellular components .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-2-phenylimidazo[1,2-a]pyridine can be achieved through several methods:
Condensation Reactions: One common method involves the condensation of 2-aminopyridine with α-haloketones.
Multicomponent Reactions: Another approach is the use of multicomponent reactions involving 2-aminopyridine, acetophenones, and iodine sources.
Oxidative Coupling: This method involves the oxidative coupling of 2-aminopyridine with appropriate substrates in the presence of oxidizing agents.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as multicomponent reactions and oxidative coupling due to their efficiency and high yields. The use of environmentally benign catalysts and solvents is also preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-Iodo-2-phenylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Radical Reactions: Radical reactions involving the imidazo[1,2-a]pyridine scaffold are also common and can lead to the formation of various functionalized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Radical Reactions: Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Comparison with Similar Compounds
Similar Compounds
2-Phenylimidazo[1,2-a]pyridine: Lacks the iodine atom at the 6-position, which affects its reactivity and biological activity.
6-Bromo-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties.
2-(4’-Bromophenyl)-6-iodoimidazo[1,2-a]pyridine: A closely related compound with additional substitution on the phenyl ring, used in imaging applications.
Uniqueness
6-Iodo-2-phenylimidazo[1,2-a]pyridine is unique due to the presence of the iodine atom at the 6-position, which enhances its reactivity and potential for various applications. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .
Properties
IUPAC Name |
6-iodo-2-phenylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJBHTNVCHGXHAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358604 | |
Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61982-63-6 | |
Record name | 6-iodo-2-phenylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50358604 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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